7-Bromo-6-fluorobenzo[b]thiophene
Description
7-Bromo-6-fluorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. This compound is characterized by bromine and fluorine substituents at the 7- and 6-positions, respectively, on the benzene ring. The benzo[b]thiophene scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities such as antitumor, antibacterial, and anti-inflammatory effects .
Properties
Molecular Formula |
C8H4BrFS |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
7-bromo-6-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H |
InChI Key |
MZXKKTXBQTZMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromobenzo[b]thiophene
- Substituents : Bromine at the 4-position.
- Physical Properties : Boiling point = 144°C (at 20 Torr), density = 1.649 g/cm³ .
- Reactivity: Bromine at the 4-position allows for further functionalization via Suzuki-Miyaura cross-coupling, but its electron-withdrawing effect is less pronounced compared to the 6-fluoro group in 7-Bromo-6-fluorobenzo[b]thiophene .
- Biological Activity : Less potent in tubulin polymerization inhibition compared to 3-aroyl-2-aryl derivatives, highlighting the importance of substituent positioning .
6-Fluorobenzo[b]thiophene
- Substituents : Fluorine at the 6-position.
- Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, improving solubility and binding interactions with biological targets .
- Applications : Fluorinated derivatives are often prioritized in drug design for enhanced metabolic stability and bioavailability .
3-Aroyl-2-arylbenzo[b]thiophene
- Substituents : Aroyl and aryl groups at the 3- and 2-positions.
- Biological Significance: This substitution pattern is critical for tubulin-binding activity, as seen in combretastatin A-4 analogues.
Data Table: Comparative Properties of Benzo[b]thiophene Derivatives
*Predicted properties based on structural analogs.
Research Findings on Substituent Effects
- Biological Selectivity : Fluorine at the 6-position may reduce off-target interactions compared to bulkier substituents, as seen in antipsychotic and anti-inflammatory agents .
- Synthetic Flexibility : Bromine’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) allows this compound to serve as a precursor for diverse analogues .
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